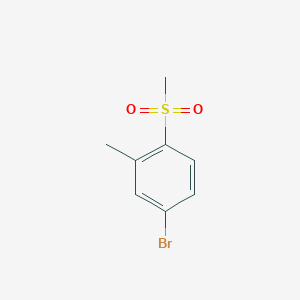

4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Beschreibung

BenchChem offers high-quality 4-Bromo-2-methyl-1-(methylsulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methyl-1-(methylsulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVYXKNXYRIPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609103 | |

| Record name | 4-Bromo-1-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99768-21-5 | |

| Record name | 4-Bromo-1-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Executive Summary

4-Bromo-2-methyl-1-(methylsulfonyl)benzene (CAS: 99768-21-5 ) is a highly specialized organosulfur building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2] Characterized by a trisubstituted benzene ring featuring a bromine atom, a methyl group, and a methylsulfonyl moiety, this compound serves as a versatile electrophile in transition-metal-catalyzed cross-coupling reactions.

This technical guide outlines the physicochemical profile, validated synthetic pathways, and reaction mechanics of this compound, designed for researchers requiring high-purity functionalization of aryl sulfone scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| Chemical Name | 4-Bromo-2-methyl-1-(methylsulfonyl)benzene |

| Common Synonyms | 4-Bromo-1-methanesulfonyl-2-methylbenzene; 4-Bromo-o-tolyl methyl sulfone |

| CAS Number | 99768-21-5 |

| Molecular Formula | |

| Molecular Weight | 249.13 g/mol |

| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)Br)C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in water |

| Melting Point | 100–104 °C (Typical for aryl methyl sulfone analogs) |

Structural Analysis:

The molecule features a sulfone (

Synthetic Pathways

The synthesis of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene typically proceeds via the oxidation of its sulfide precursor. This route ensures regiochemical integrity and high yields.

Pathway A: Oxidation of Thioether (Preferred)

This method involves the controlled oxidation of (4-bromo-2-methylphenyl)(methyl)sulfane.

Step 1: Precursor Synthesis via

-

Reagents: 4-Bromo-1-fluoro-2-methylbenzene, Sodium thiomethoxide (

). -

Conditions: DMF,

. -

Mechanism: The thiomethoxide anion attacks the carbon bearing the fluorine atom. The fluorine is activated by the inductive effect of the bromine and the general electron deficiency of the ring, though the reaction may require forcing conditions or a catalyst if the ring is not sufficiently activated.

Step 2: Sulfide Oxidation

-

Reagents: m-Chloroperbenzoic acid (m-CPBA) (2.2 equiv) or Oxone®.

-

Conditions: Dichloromethane (DCM),

to RT. -

Protocol:

-

Dissolve (4-bromo-2-methylphenyl)(methyl)sulfane (1.0 equiv) in DCM.

-

Cool to

. -

Add m-CPBA (2.2 equiv) portion-wise to avoid exotherm.

-

Stir at RT for 4 hours. Monitor by TLC (Sulfide

> Sulfone -

Quench with saturated

(to remove excess oxidant) and -

Extract, dry (

), and recrystallize from Ethanol/Hexane.

-

Pathway B: Visualization of Synthesis Logic

Figure 1: Stepwise synthesis from fluoro-precursor via sulfide oxidation.

Reactivity & Applications

The core utility of CAS 99768-21-5 lies in the electronic "Push-Pull" dynamic between the methyl group (weak donor) and the sulfone (strong acceptor), with the bromine serving as the reactive handle.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The para-sulfone group exerts a strong mesomeric withdrawing effect (

Standard Protocol (General):

-

Substrate: 4-Bromo-2-methyl-1-(methylsulfonyl)benzene (1.0 equiv).

-

Partner: Aryl boronic acid (

) (1.2 equiv). -

Catalyst:

(3-5 mol%). -

Base:

(2.0 equiv) or -

Solvent: Dioxane/Water (4:1).

-

Temp:

.

Nucleophilic Aromatic Substitution ( )

While the bromine is the primary leaving group for metal-catalyzed reactions, the sulfone group activates the ring for

Reactivity Flowchart

Figure 2: Divergent reactivity profile focusing on the C-Br handle.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood. Avoid dust formation. The sulfone moiety is generally stable, but strong reducing agents should be avoided to prevent reduction to sulfide.

-

Storage: Store in a cool, dry place (

recommended for long-term stability).

References

-

Sigma-Aldrich. Product Detail: 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (Isomer Reference). Available at: (Note: Used for property benchmarking of structural isomers).

-

Combi-Blocks. Product Data Sheet: 4-Bromo-1-methanesulfonyl-2-methylbenzene (CAS 99768-21-5). Available at:

-

ChemicalBook. CAS Database Entry: 99768-21-5. Available at:

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for the coupling protocols described).

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

A Technical Guide to 4-Bromo-2-methyl-1-(methylsulfonyl)benzene: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is often defined by its structural features and reactive potential. 4-Bromo-2-methyl-1-(methylsulfonyl)benzene (CAS No. 254887-17-7) has emerged as a significant building block, valued for its unique combination of functional groups that offer strategic advantages in molecular design and synthesis.[1][2] This guide provides an in-depth analysis of its properties, a validated synthesis protocol, comprehensive spectroscopic characterization, and a discussion of its applications, particularly for researchers in the pharmaceutical and agrochemical industries.[1][3][4] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the methyl and methylsulfonyl groups modulate the electronic properties and steric environment of the aromatic ring, making it a versatile intermediate for constructing complex molecular architectures.[1][2]

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. 4-Bromo-2-methyl-1-(methylsulfonyl)benzene is a white crystalline solid under standard conditions, a physical state that facilitates handling and weighing in a laboratory setting.[1] Its thermal stability up to 150°C under an inert atmosphere allows for its use in reactions requiring elevated temperatures.[1]

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source |

| CAS Number | 254887-17-7 | [1][5] |

| Molecular Formula | C₈H₉BrO₂S | [1][5] |

| Molecular Weight | 249.13 g/mol | [1][5] |

| IUPAC Name | 4-bromo-1-methyl-2-(methylsulfonyl)benzene | [1] |

| Appearance | White crystalline solid or powder | [1] |

| Melting Point | 92-94 °C | [1][5] |

| Boiling Point | 378.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.522 g/cm³ (Predicted) | [5] |

| Solubility | Readily soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) | [1] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene is typically achieved through selective functionalization of a simpler aromatic precursor. The historical development of this compound arose from advancements in regioselective aromatic functionalization, particularly controlled halogenation techniques.[1] A robust and logical laboratory-scale synthesis involves the oxidation of the corresponding thioether, 4-bromo-1-methyl-2-(methylthio)benzene. This thioether can be prepared from commercially available 3-bromo-4-methylaniline via a Sandmeyer-type reaction. However, a more direct and industrially scalable approach involves the regioselective bromination of 2-methylphenyl methyl sulfone.

Workflow for the Synthesis of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Caption: Synthetic workflow for 4-Bromo-2-methyl-1-(methylsulfonyl)benzene.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a self-validating system where successful synthesis is confirmed by the characterization methods outlined in Section 3.

-

Reaction Setup: To a solution of 2-methylphenyl methyl sulfone (1.0 eq) in a suitable solvent such as trifluoroacetic acid or dichloromethane at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

-

Causality: The methylsulfonyl group is a meta-director, while the methyl group is an ortho-, para-director. The para-position to the methyl group is the most sterically accessible and electronically favorable position for electrophilic bromination, leading to high regioselectivity for the desired product. NBS is a safe and convenient source of electrophilic bromine.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Upon completion, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.

-

Trustworthiness: This step ensures the safe decomposition of excess brominating agent, preventing side reactions during extraction.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 4-Bromo-2-methyl-1-(methylsulfonyl)benzene as a white crystalline solid.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides unequivocal structural confirmation. The following data are predicted based on the known effects of the substituent groups on the benzene ring.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region.

-

δ ~7.8-8.0 ppm (d, 1H): This signal corresponds to the proton ortho to the electron-withdrawing methylsulfonyl group (H6). It appears as a doublet due to coupling with the adjacent H5.

-

δ ~7.5-7.6 ppm (dd, 1H): This signal is for the proton between the bromine and methylsulfonyl groups (H3). It will appear as a doublet of doublets, coupling to both H5 and H6.

-

δ ~7.2-7.3 ppm (d, 1H): This signal corresponds to the proton ortho to the methyl group (H5). It will be a doublet due to coupling with H6.

-

δ ~3.1 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methylsulfonyl (SO₂CH₃) group.

-

δ ~2.5 ppm (s, 3H): A sharp singlet for the three equivalent protons of the aromatic methyl (CH₃) group.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display 8 distinct signals, corresponding to each unique carbon atom in the molecule.

-

~140-145 ppm: Quaternary carbon attached to the methyl group (C2).

-

~138-142 ppm: Quaternary carbon attached to the methylsulfonyl group (C1).

-

~130-135 ppm: Aromatic CH carbons (C3, C5, C6).

-

~120-125 ppm: Quaternary carbon attached to the bromine atom (C4).

-

~44 ppm: Methyl carbon of the sulfonyl group (SO₂CH₃).

-

~20 ppm: Methyl carbon attached to the aromatic ring (Ar-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃) |

| 1320-1290 | Asymmetric S=O Stretch | Methylsulfonyl |

| 1160-1140 | Symmetric S=O Stretch | Methylsulfonyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 700-500 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic molecular ion peak.

-

Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 248 and 250. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance ratio. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Section 4: Reactivity and Applications in Drug Discovery

The synthetic value of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene lies in the reactivity of its aryl bromide group, which serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed reactions, which are fundamental transformations in modern drug development.[6]

-

Suzuki-Miyaura Coupling: The reaction with various aryl or heteroaryl boronic acids or esters provides a powerful method for constructing biaryl structures.[4][7][8][9] These motifs are prevalent in many classes of therapeutic agents.

-

Buchwald-Hartwig Amination: The coupling with primary or secondary amines allows for the synthesis of N-aryl compounds, another critical scaffold in medicinal chemistry.

Caption: Key cross-coupling reactions of the title compound.

Role of Structural Moieties in Medicinal Chemistry

The constituent parts of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene each contribute to its utility as a scaffold in drug design.

-

Aryl Bromide: Beyond its role as a synthetic handle, the incorporation of bromine into a drug candidate can enhance binding affinity through halogen bonding and favorably modulate its metabolic profile and duration of action.[10][11]

-

Methylsulfonyl Group: This group is a strong hydrogen bond acceptor and is metabolically stable. Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and cell permeability.

-

Methyl Group: The methyl substituent provides steric bulk that can be used to probe and optimize interactions within a biological target's binding pocket, potentially improving potency and selectivity.

Section 5: Safety and Handling

As with all laboratory chemicals, 4-Bromo-2-methyl-1-(methylsulfonyl)benzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and harmful if swallowed.[12] Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[12]

Conclusion

4-Bromo-2-methyl-1-(methylsulfonyl)benzene is a highly valuable and versatile intermediate for chemical research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility in robust C-C and C-N bond-forming reactions make it an indispensable tool for medicinal chemists and drug development professionals. The strategic combination of a reactive bromide, a modulating methyl group, and a pharmacokinetically favorable methylsulfonyl moiety provides a powerful platform for the efficient synthesis of novel and complex molecules with potential therapeutic applications.

References

-

ChemBK. (2024, April 9). 1-bromo-4-(methylsulfonyl)benzene. Available from: [Link]

-

PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Available from: [Link]

-

Wiley Online Library. Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Available from: [Link]

-

ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

Sources

- 1. Buy 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | 254887-17-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. jms.ump.edu.pl [jms.ump.edu.pl]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Introduction

4-Bromo-2-methyl-1-(methylsulfonyl)benzene is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a methylsulfonyl moiety on a benzene ring, provides multiple reactive sites for further functionalization. This guide offers a comprehensive overview of a reliable and efficient synthetic pathway to this valuable compound, tailored for researchers, scientists, and professionals in drug development. The presented methodology emphasizes not just the procedural steps but the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 4-Bromo-2-methyl-1-(methylsulfonyl)benzene, suggests a convergent approach. The methylsulfonyl group can be readily installed via oxidation of a corresponding methylthioether. This thioether, in turn, can be prepared from a suitable precursor such as 4-bromo-2-methylaniline. This multi-step synthesis, starting from the readily available 2-methylaniline (o-toluidine), offers a practical and scalable route.

A Comprehensive Technical Guide to 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Abstract: This document provides an in-depth technical overview of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene (CAS No. 254887-17-7), a key intermediate in the fields of pharmaceutical and agrochemical development. This guide details its fundamental physicochemical properties, centered on its molecular weight, and outlines a robust synthetic pathway, its principal applications, and essential safety protocols. The content herein is intended for researchers, chemists, and professionals in drug discovery and material science, offering both foundational data and practical insights into the compound's utility and handling.

Core Physicochemical Properties

4-Bromo-2-methyl-1-(methylsulfonyl)benzene is an aromatic organosulfur compound whose utility is largely dictated by its specific chemical structure and resultant properties. The presence of a bromine atom, a methyl group, and a methylsulfonyl group on the benzene ring creates a versatile scaffold for further chemical modification.

The precise mass of a molecule is a critical parameter for stoichiometric calculations in synthesis, as well as for analytical identification via mass spectrometry. The molecular weight of this compound is derived from its chemical formula, C₈H₉BrO₂S.[1][2]

Table 1: Key Physicochemical Data for 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

| Property | Value | Source(s) |

| Molecular Weight | 249.12 g/mol | [1] |

| Molecular Formula | C₈H₉BrO₂S | [1][2][3] |

| CAS Number | 254887-17-7 | [1][2][3] |

| Physical Form | White crystalline solid or powder | [3] |

| Melting Point | 92-94 °C | [2][3] |

| Boiling Point | 378.8 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.522 g/cm³ (Predicted) | [2] |

| SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)C | [3] |

| InChI Key | SRYXZVWRMOFVCO-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Rationale

The synthesis of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene is a multi-step process that requires careful control of regioselectivity. A logical and field-proven approach involves the oxidation of a precursor sulfide, which itself is synthesized from commercially available starting materials. This method is reliable because the oxidation of a sulfide to a sulfone is a high-yielding and well-understood transformation, and the preceding steps leverage fundamental aromatic chemistry.

Proposed Synthetic Workflow

A validated pathway begins with 4-bromo-2-methylaniline. The workflow proceeds through a Sandmeyer reaction to replace the amino group with a thiomethyl group, followed by oxidation to yield the final sulfone.

Caption: Proposed synthetic workflow for 4-Bromo-2-methyl-1-(methylsulfonyl)benzene.

Step-by-Step Protocol and Scientific Rationale

Step 1: Synthesis of 4-Bromo-1-(methylthio)-2-methylbenzene (Thioether Intermediate)

-

Diazotization: 4-Bromo-2-methylaniline is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl) and cooled to 0-5 °C in an ice bath. This low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. The nitrous acid formed in situ reacts with the primary amine to produce the corresponding diazonium salt.

-

Sandmeyer-type Reaction: In a separate vessel, a solution of a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), is prepared. The cold diazonium salt solution is then slowly added to this nucleophile solution, often in the presence of a copper(I) catalyst. The diazonium group (a superb leaving group) is displaced by the thiomethyl group.

-

Work-up: The reaction mixture is brought to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude thioether.

Causality Insight: The Sandmeyer reaction is chosen for its reliability in converting anilines to a wide variety of functional groups that are otherwise difficult to install directly. The diazonium intermediate is key, transforming the amino group into an excellent leaving group (N₂ gas).

Step 2: Oxidation to 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

-

Reaction Setup: The crude 4-Bromo-1-(methylthio)-2-methylbenzene is dissolved in glacial acetic acid.

-

Oxidation: An excess of a strong oxidizing agent is added. A common and effective choice is 30% hydrogen peroxide (H₂O₂). The use of two or more equivalents of H₂O₂ ensures the complete conversion of the sulfide to the sulfone, passing through the sulfoxide intermediate.

-

Heating: The reaction mixture is heated to reflux to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Purification (Self-Validation): Upon completion, the mixture is cooled, and the product often precipitates out of the solution. It can be collected by filtration and recrystallized from a suitable solvent like ethanol. The purity is then confirmed by measuring its melting point (92-94 °C) and through spectroscopic analysis, which validates the success of the synthesis.[2][3]

Causality Insight: Acetic acid serves as both a solvent and a catalyst for the oxidation by hydrogen peroxide. The oxidation state of sulfur increases from -2 in the thioether to +2 in the intermediate sulfoxide and finally to +4 in the target sulfone. This transformation significantly alters the electronic properties of the molecule, making the sulfonyl group a strong electron-withdrawing group.

Applications in Research and Drug Development

The true value of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene lies in its role as a versatile building block. The bromine atom provides a reactive handle for cross-coupling reactions, while the methylsulfonyl group modulates the electronic properties and steric profile of the ring.

-

Pharmaceutical Synthesis: This compound is an intermediate in the creation of more complex active pharmaceutical ingredients (APIs).[3][4] The bromine atom is readily functionalized via Suzuki, Sonogashira, Buchwald-Hartwig, and other metal-catalyzed cross-coupling reactions. This allows for the strategic connection of the brominated ring to other molecular fragments, a cornerstone of modern medicinal chemistry.[5] The incorporation of bromine can also enhance the therapeutic activity or modify the metabolic profile of a drug candidate.[6]

-

Agrochemicals: Similar to its role in pharmaceuticals, this molecule serves as a precursor for herbicides and fungicides.[3][4] The specific substitution pattern can be crucial for the biological activity of the final agrochemical product.

-

Material Science: The compound can be used in the synthesis of specialty polymers and resins where its structure can impart enhanced thermal stability and chemical resistance.[3]

Analytical Characterization

To ensure the identity and purity of synthesized 4-Bromo-2-methyl-1-(methylsulfonyl)benzene, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The proton NMR would show distinct signals for the two methyl groups and the aromatic protons, with coupling patterns confirming their relative positions.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula C₈H₉BrO₂S. The isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) is a definitive characteristic.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Strong absorption bands corresponding to the S=O stretches of the sulfone group (typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) would be prominent. Data for related compounds like 1-bromo-4-methylbenzene can provide reference points for aromatic C-H and C=C vibrations.[7]

Safety and Handling

As a laboratory chemical, 4-Bromo-2-methyl-1-(methylsulfonyl)benzene must be handled with appropriate precautions.

-

Hazard Classification: It is classified as harmful if swallowed and causes skin and eye irritation.[8] It may also cause respiratory irritation.[8][9]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Operations should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place (2-8 °C is often recommended) to ensure its stability.[1][8]

References

-

ChemSrc. 4-bromo-2-methyl-1-(phenylsulfonyl)benzene. Available at: [Link]

-

ChemBK. 1-bromo-4-(methylsulfonyl)benzene. Available at: [Link]

-

Organic Syntheses. Procedure for Asymmetric Oxidation of p-Bromophenyl Methyl Sulfide. Available at: [Link]

-

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]

-

Cheméo. Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). Available at: [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. Available at: [Link]

-

NIST WebBook. Benzene, 1-bromo-4-methyl-. Available at: [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

-

PubChem. 1-Bromo-4-methoxy-2-methylbenzene. Available at: [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Buy 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | 254887-17-7 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]

- 8. 254887-17-7|4-Bromo-1-methyl-2-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 9. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-2-methyl-1-(methylsulfonyl)benzene structure

An In-Depth Technical Guide to 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and spectral analysis, offering field-proven insights into its handling and application.

Introduction and Molecular Overview

4-Bromo-2-methyl-1-(methylsulfonyl)benzene (CAS No: 254887-17-7) is a polysubstituted aromatic compound belonging to the aryl sulfone class.[1][2][3] Aryl sulfones are a significant structural motif in medicinal chemistry and material science, valued for their chemical stability and unique electronic properties. This compound serves as a versatile building block, offering multiple reaction sites for the synthesis of more complex molecular architectures.[1] Its structure, featuring a bromine atom, a methyl group, and a methylsulfonyl group on a benzene ring, provides a specific combination of steric and electronic properties that can be strategically exploited in organic synthesis.

The compound typically appears as a white crystalline solid or powder with a melting point in the range of 92-94 °C.[1][3] Its thermal stability under normal conditions makes it suitable for synthetic applications that may require elevated temperatures.[1]

Structural Elucidation and Physicochemical Properties

The core of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene is a benzene ring with three substituents. The nomenclature dictates the following substitution pattern: the methylsulfonyl group is at position 1, the methyl group at position 2, and the bromine atom at position 4. This specific arrangement governs the molecule's reactivity and its analytical profile.

Caption: 2D Structure of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene.

The interplay of these functional groups is critical. The methylsulfonyl group is a strong electron-withdrawing group, influencing the electron density of the aromatic ring. Conversely, the methyl group is an electron-donating group. The bromine atom is an electronegative but ortho-, para-directing deactivator. This electronic push-pull system is key to the molecule's chemical behavior.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 254887-17-7 | [1][2][3] |

| Molecular Formula | C₈H₉BrO₂S | [1] |

| Molecular Weight | 249.12 g/mol | |

| Appearance | White crystalline solid or powder | [1] |

| Melting Point | 92-94 °C | [1][3] |

| SMILES String | CC1=C(C=C(C=C1)Br)S(=O)(=O)C | [4] |

| InChI Key | SRYXZVWRMOFVCO-UHFFFAOYSA-N |[4] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes to aryl sulfones exist, a logical and common approach involves the oxidation of a corresponding thioether (sulfide). The synthesis of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene can be conceptualized through a retrosynthetic analysis that points to 4-bromo-2-methyl-1-(methylthio)benzene as a key precursor, which itself can be derived from 4-bromo-2-methylaniline.

Proposed Synthetic Pathway:

-

Diazotization: 4-bromo-2-methylaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt.[5] This is a classic and reliable method for converting an amino group into a good leaving group (N₂).

-

Thiolation: The resulting diazonium salt is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield the corresponding thiol. A more direct route to the thioether involves reacting the diazonium salt with a methyl mercaptide source.

-

Methylation: If the thiol is formed, it can be methylated using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions to yield 4-bromo-2-methyl-1-(methylthio)benzene.

-

Oxidation: The final and critical step is the oxidation of the thioether to the sulfone. This transformation requires a strong oxidizing agent. Reagents like hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA) are effective. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or unwanted side reactions on the aromatic ring. The oxidation of sulfides to sulfones is a well-established and high-yielding reaction.[6]

Caption: Conceptual workflow for the synthesis of the target compound.

Spectroscopic Characterization Protocol

Structural confirmation relies on a combination of spectroscopic techniques. The following data represent the expected analytical signature for this molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms.

-

Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals are expected for the aromatic protons. Due to the substitution pattern, they will exhibit complex splitting (doublets and doublets of doublets). The proton ortho to the strongly electron-withdrawing sulfonyl group will be the most downfield.

-

Methylsulfonyl Protons (δ ~3.1-3.3 ppm): A sharp singlet integrating to three protons is expected for the methyl group attached to the sulfur atom.

-

Aromatic Methyl Protons (δ ~2.4-2.6 ppm): A sharp singlet integrating to three protons is expected for the methyl group attached to the benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the six aromatic carbons, as there is no plane of symmetry. The carbons directly attached to the electron-withdrawing sulfonyl group and bromine will be significantly shifted.

-

Methylsulfonyl Carbon (δ ~44-46 ppm): One signal for the methyl carbon of the sulfonyl group.

-

Aromatic Methyl Carbon (δ ~20-22 ppm): One signal for the methyl carbon attached to the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

S=O Stretching: Strong, characteristic absorption bands are expected around 1320-1280 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

-

C-S Stretching: A weaker absorption band is expected in the 800-600 cm⁻¹ region.

-

C-Br Stretching: A band in the far IR region, typically around 600-500 cm⁻¹, indicates the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z 248 and 250 with a characteristic ~1:1 intensity ratio.[4]

-

Fragmentation: Common fragmentation patterns would include the loss of the methyl group (•CH₃) or the entire methylsulfonyl group (•SO₂CH₃).

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

|---|---|

| ¹H NMR | Aromatic (3H, m, δ 7.0-8.0), SO₂CH₃ (3H, s, δ ~3.2), ArCH₃ (3H, s, δ ~2.5) |

| ¹³C NMR | ~8 unique signals: 6 aromatic, 1 SO₂CH₃, 1 ArCH₃ |

| IR (cm⁻¹) | ~1300 & ~1140 (S=O stretch), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H) |

| MS (m/z) | Molecular ion peaks at ~248 and ~250 in a 1:1 ratio |

Applications in Research and Development

4-Bromo-2-methyl-1-(methylsulfonyl)benzene is primarily utilized as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of multiple, orthogonally reactive functional groups:

-

Bromo Group: Serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Aromatic Ring: Can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents create a complex directing environment.

-

Potential Precursor: It is a valuable starting material for creating libraries of compounds for drug discovery and material science exploration.[1]

Safety and Handling

As a laboratory chemical, proper handling procedures are essential.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral). It can also cause skin, eye, and respiratory irritation.[2]

-

GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a dry, cool place (recommended 2-8°C).[2]

Conclusion

4-Bromo-2-methyl-1-(methylsulfonyl)benzene is a well-defined chemical entity with a unique structural framework. The strategic placement of its bromo, methyl, and methylsulfonyl substituents provides a rich platform for synthetic diversification. A thorough understanding of its structure, validated by robust spectroscopic analysis, is paramount for its effective use as a building block in the development of novel pharmaceuticals and advanced materials. Adherence to established safety protocols ensures its responsible application in the research and development landscape.

References

- Smolecule. (2023, August 15). 4-Bromo-1-methyl-2-(methylsulfonyl)benzene.

-

PubChem. 4-bromo-2-methanesulfonyl-1-methylbenzene. [Link]

-

ChemBK. 1-bromo-4-(methylsulfonyl)benzene. [Link]

-

Wikipedia. Diazonium compound. [Link]

-

ResearchGate. Synthesis of Aryl Sulfones. [Link]

Sources

- 1. Buy 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | 254887-17-7 [smolecule.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. PubChemLite - 4-bromo-2-methanesulfonyl-1-methylbenzene (C8H9BrO2S) [pubchemlite.lcsb.uni.lu]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

Technical Guide: 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

The following technical guide details the chemical identity, synthesis, and application of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene .

Core Identity & Structural Analysis

4-Bromo-2-methyl-1-(methylsulfonyl)benzene (CAS: 99768-21-5 ) is a highly functionalized arene building block used extensively in medicinal chemistry and materials science. It is characterized by a benzene core substituted with a bromine atom, a methyl group, and a methylsulfonyl moiety.[1][2][3][4]

This molecule represents a strategic "bifunctional" scaffold:

-

The Bromine Handle (

): A chemically labile site ready for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). -

The Sulfone Anchor (

): A robust, electron-withdrawing pharmacophore that enhances metabolic stability and hydrogen bonding potential in drug candidates. -

The Methyl Ortho-Blocker (

): A steric element that restricts rotation, potentially locking bioactive conformations (atropisomerism) or preventing metabolic oxidation at the ortho-position.

Chemical Data Summary

| Property | Specification |

| IUPAC Name | 4-Bromo-2-methyl-1-(methylsulfonyl)benzene |

| Common Synonyms | 4-Bromo-2-methylphenyl methyl sulfone; 4-Bromo-2-toluene methyl sulfone |

| CAS Number | 99768-21-5 |

| Molecular Formula | |

| Molecular Weight | 249.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |

| Electronic Character | Electron-deficient ring (due to |

Synthesis Strategies

The synthesis of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene requires careful regiocontrol to ensure the substituents are placed correctly (1-sulfone, 2-methyl, 4-bromo). The most robust industrial and laboratory route involves the oxidation of the corresponding thioether , which is accessed via regioselective bromination.

Route A: The Thioether Oxidation Pathway (Recommended)

This route leverages the strong para-directing effect of the sulfide group to install the bromine atom before oxidizing the sulfur to the sulfone state.

Step 1: Regioselective Bromination

-

Precursor: 2-Methylthioanisole (1-methylthio-2-methylbenzene).

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS). -

Mechanism: Electrophilic Aromatic Substitution (

). The -

Intermediate: 4-Bromo-2-methylthioanisole (CAS: 104-95-0 derivative).[5]

Step 2: Chemoselective Oxidation

-

Reagent: Hydrogen Peroxide (

) with catalytic Sodium Tungstate ( -

Mechanism: Nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the oxidant. The reaction proceeds through the sulfoxide (

) to the sulfone ( -

Outcome: Quantitative conversion to the target sulfone without affecting the bromine-carbon bond.

Route B: Sulfonylation of Aryl Halides (Alternative)

-

Precursor: 4-Bromo-2-methyl-1-iodobenzene or 4-Bromo-2-methyl-1-chlorobenzene.

-

Reagent: Sodium Methanesulfinate (

) + Copper Catalyst ( -

Challenge: This route requires a metal-catalyzed coupling that must differentiate between the C1-halogen and the C4-bromine. Since Iodine is more reactive than Bromine, starting with the iodo-precursor allows for selective displacement at C1. However, Route A is generally more cost-effective.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis via the thioether oxidation pathway, ensuring correct regiochemistry.

Experimental Protocol: Thioether Oxidation

Objective: Synthesis of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene from 4-bromo-2-methylthioanisole.

Reagents:

-

4-Bromo-2-methylthioanisole (1.0 eq)

-

Hydrogen Peroxide (30% aq.[5] solution, 5.0 eq)

-

Sodium Tungstate Dihydrate (

, 0.05 eq) -

Ethanol (Solvent)

-

Ethyl Acetate (Extraction)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylthioanisole (10 mmol) in Ethanol (20 mL).

-

Catalyst Addition: Add Sodium Tungstate Dihydrate (0.5 mmol). The solution may turn slightly yellow.

-

Oxidant Addition: Dropwise add Hydrogen Peroxide (50 mmol) over 20 minutes. Caution: Exothermic reaction. Maintain temperature below 60°C using a water bath if necessary.

-

Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, and the sulfone product ( -

Quenching: Cool to room temperature. Quench excess peroxide with saturated sodium sulfite solution until a starch-iodide test is negative.

-

Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate. Recrystallize the solid residue from Ethanol/Hexane to yield pure white crystals.

Reactivity Profile & Applications

The utility of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene lies in its orthogonal reactivity. The molecule acts as an electrophile in cross-coupling reactions while the sulfone group exerts a strong electronic bias on the ring.

1. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The C4-Bromine bond is the primary reactive site. The electron-withdrawing nature of the para-sulfonyl group activates this position towards oxidative addition by Palladium(0) species, often making it more reactive than a standard bromotoluene.

-

Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to form biaryl sulfones (common in kinase inhibitors).

-

Buchwald-Hartwig: Coupling with amines to generate anilines.

2. Nucleophilic Aromatic Substitution (

)

While the bromine is at C4, the sulfone is at C1. They are para to each other.

-

Activation: The sulfone is a strong electron-withdrawing group (EWG). It activates the ortho and para positions for nucleophilic attack.

-

Displacement: Under harsh conditions (high heat, strong nucleophile), the bromine at C4 (para to sulfone) can be displaced by nucleophiles (amines, alkoxides) via an

mechanism. This provides a metal-free route to functionalization.

3. Directed Ortho-Metallation (DoM)

The sulfone group is a directed metallation group (DMG). However, the presence of the bromine atom makes lithiation risky due to Lithium-Halogen exchange.

-

Warning: Treating this molecule with n-Butyllithium will likely result in Li-Br exchange at C4 rather than deprotonation ortho to the sulfone. This reactivity can be exploited to generate the C4-anion for quenching with electrophiles (e.g.,

, aldehydes).

Reactivity Map

Figure 2: Divergent reactivity profile. Red paths indicate Pd-catalyzed couplings; Yellow indicates organometallic exchange; Green indicates nucleophilic substitution.

Safety & Handling (MSDS Highlights)

-

Hazards: Classified as Warning . Harmful if swallowed (H302). Causes skin irritation (H315) and serious eye irritation (H319).

-

Stability: Stable under standard laboratory conditions. Avoid strong reducing agents which may reduce the sulfone to sulfide.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, although sulfones are generally not hygroscopic.

References

-

PubChem Compound Summary. (n.d.). 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (Isomer Data Comparison). National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Aryl Sulfones. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 91298-74-7,(S)-2-Methoxy-1-phenylethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Buy 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | 254887-17-7 [smolecule.com]

- 4. 2-Bromo benzene thiol methyl | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene. As a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the theoretical underpinnings that dictate the chemical shifts and coupling patterns observed in the spectrum of this substituted aromatic compound. This guide will also present a robust, field-proven protocol for sample preparation and spectral acquisition, ensuring data integrity and reproducibility. The causality behind experimental choices is elucidated to empower researchers in their own analytical endeavors. All technical claims are substantiated with citations to authoritative sources, and key concepts are visualized through diagrams to facilitate understanding.

Introduction

4-Bromo-2-methyl-1-(methylsulfonyl)benzene is a versatile building block in organic synthesis, finding applications in the development of novel pharmaceutical agents and materials.[1] Its structure, featuring a strategically substituted benzene ring, necessitates a precise and unambiguous method for characterization. ¹H NMR spectroscopy stands as a primary tool for this purpose, offering detailed insights into the molecular architecture.[2] Understanding the nuances of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent chemical transformations.

This guide will deconstruct the expected ¹H NMR spectrum of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene, providing a detailed analysis of the chemical shifts, integration, and multiplicity of each proton signal. We will delve into the electronic effects of the bromo, methyl, and methylsulfonyl substituents and their influence on the magnetic environment of the aromatic protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene dictates a specific and predictable ¹H NMR spectrum. The molecule possesses three distinct types of protons: those on the aromatic ring, the methyl group attached to the ring (benzylic protons), and the methyl group of the methylsulfonyl moiety.

Aromatic Region (δ 6.5-8.0 ppm)

The protons directly attached to the benzene ring, known as aryl protons, typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[3][4] The substitution pattern of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene results in three non-equivalent aromatic protons, which will present as a complex splitting pattern.

To predict the chemical shifts, we must consider the electronic nature of the substituents:

-

Methyl Group (-CH₃): An electron-donating group (EDG) through hyperconjugation, it shields the ortho and para positions, causing their corresponding proton signals to shift upfield (to a lower δ value).

-

Bromo Group (-Br): An electron-withdrawing group (EWG) through induction but an electron-donating group through resonance. Overall, it is considered a deactivating group and will influence the chemical shifts of adjacent protons.

-

Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group (EWG) through both induction and resonance. It strongly deshields the ortho and para positions, causing their proton signals to shift significantly downfield (to a higher δ value).

Based on these effects, we can predict the relative chemical shifts of the three aromatic protons (H-3, H-5, and H-6):

-

H-3: This proton is ortho to the strong electron-withdrawing methylsulfonyl group and meta to the bromine atom. The deshielding effect of the sulfonyl group will dominate, causing this proton to have the most downfield chemical shift.

-

H-5: This proton is meta to both the methylsulfonyl and methyl groups and ortho to the bromine atom. It will experience moderate deshielding.

-

H-6: This proton is ortho to the electron-donating methyl group and meta to the bromine atom. The shielding from the methyl group will cause this proton to have the most upfield chemical shift in the aromatic region.

The splitting pattern will be governed by spin-spin coupling between adjacent protons. We expect to see:

-

H-3: A doublet, due to coupling with H-5 (meta coupling, J ≈ 2-3 Hz).

-

H-5: A doublet of doublets, due to coupling with H-3 (meta coupling, J ≈ 2-3 Hz) and H-6 (ortho coupling, J ≈ 7-10 Hz).

-

H-6: A doublet, due to coupling with H-5 (ortho coupling, J ≈ 7-10 Hz).

Aliphatic Region

-

Benzylic Methyl Protons (Ar-CH₃): Protons on carbons directly bonded to an aromatic ring typically appear in the region of δ 2.0-3.0 ppm.[3][4] We expect a singlet for these three protons as there are no adjacent protons to couple with. The electron-donating nature of the methyl group slightly shields these protons.

-

Methylsulfonyl Protons (-SO₂CH₃): The strong electron-withdrawing nature of the sulfonyl group will significantly deshield the protons of its methyl group. Therefore, we predict a singlet for these three protons at a more downfield position compared to the benzylic methyl protons, likely in the range of δ 3.0-3.5 ppm.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic H-3 | ~ 7.8 - 8.0 | d | 1H | J_meta ≈ 2-3 |

| Aromatic H-5 | ~ 7.5 - 7.7 | dd | 1H | J_ortho ≈ 7-10, J_meta ≈ 2-3 |

| Aromatic H-6 | ~ 7.2 - 7.4 | d | 1H | J_ortho ≈ 7-10 |

| Ar-CH₃ | ~ 2.3 - 2.5 | s | 3H | N/A |

| -SO₂CH₃ | ~ 3.1 - 3.3 | s | 3H | N/A |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene and acquiring a high-resolution ¹H NMR spectrum.

Materials and Reagents

-

4-Bromo-2-methyl-1-(methylsulfonyl)benzene

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

-

Securely cap the NMR tube and vortex gently until the sample is completely dissolved.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse-acquire sequence.[5]

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration. A value of 5 seconds is generally sufficient.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[6]

-

Integrate the peaks to determine the relative number of protons for each signal.[7]

-

Analyze the multiplicity and measure the coupling constants.

-

Visualizing the Experimental Workflow

Caption: A streamlined workflow for acquiring and processing the ¹H NMR spectrum.

Troubleshooting Common NMR Issues

| Issue | Potential Cause | Recommended Solution |

| Broad Peaks | Poor shimming; presence of paramagnetic impurities. | Re-shim the magnet; filter the sample through a small plug of silica gel. |

| Incorrect Integration | Insufficient relaxation delay (d1); overlapping peaks. | Increase the relaxation delay; use a higher field instrument for better resolution. |

| Solvent Peak Obscuring Signals | Residual protons in the deuterated solvent. | Use a solvent suppression technique; choose a different deuterated solvent if possible. |

| Presence of Unexpected Peaks | Impurities in the sample or solvent. | Check the purity of the starting material; use high-purity NMR solvents. |

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene provides a wealth of structural information that is readily interpretable with a solid understanding of fundamental NMR principles. The distinct electronic environments created by the substituents on the benzene ring lead to a well-resolved spectrum with characteristic chemical shifts and coupling patterns for the aromatic and aliphatic protons. By following the detailed experimental protocol and being mindful of potential troubleshooting scenarios, researchers can confidently acquire and interpret high-quality ¹H NMR data for this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel chemical entities.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). ¹H NMR Spectra and Interpretation. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of compound 1-bromo-4-octyloxybenzene. Retrieved from [Link]

-

PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Shifts and Coupling Constants for C11H14BrO4P. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Proton chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Calculated NMR Parameters (Chemical Shifts and Coupling Constants) of Cyclic C4H2 and C4H4 Molecules... Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

Sources

- 1. Buy 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | 254887-17-7 [smolecule.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. Interpreting | OpenOChem Learn [learn.openochem.org]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene. The document details the theoretical basis for the expected chemical shifts, a predicted spectrum with assignments, a standard experimental protocol for acquiring the spectrum, and an in-depth discussion of the substituent effects that govern the spectral appearance. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences who work with substituted aromatic compounds.

Introduction: The Structural Significance of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

4-Bromo-2-methyl-1-(methylsulfonyl)benzene (CAS No. 254887-17-7) is a polysubstituted aromatic compound featuring a bromine atom, a methyl group, and a methylsulfonyl group attached to a benzene ring.[1][2][3][4] The unique arrangement of these substituents—an electron-withdrawing sulfonyl group, a weakly electron-donating methyl group, and an electronegative bromine atom with a notable "heavy atom effect"—creates a distinct electronic environment around each carbon atom in the benzene ring.[5] Understanding the precise structure and electronic distribution of this molecule is crucial for predicting its reactivity, designing synthetic routes, and elucidating its role in medicinal chemistry and materials science.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing direct insight into the chemical environment of each carbon atom.[6] This guide will dissect the ¹³C NMR spectrum of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene, offering a detailed interpretation grounded in established spectroscopic principles.

Predicted ¹³C NMR Spectrum and Signal Assignments

Due to the lack of a publicly available experimental spectrum, a predicted ¹³C NMR spectrum is presented below. The chemical shifts are estimated based on the analysis of substituent effects and data from structurally related compounds. The benzene ring carbons are numbered as follows: C1 is attached to the methylsulfonyl group, C2 to the methyl group, and C4 to the bromine atom.

Predicted Chemical Shift Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | ~140-145 | Attached to the strongly electron-withdrawing methylsulfonyl group, resulting in a significant downfield shift. This carbon is quaternary and will likely show a weaker signal. |

| C2 | ~138-142 | Attached to the methyl group. The ortho effect of the bulky methylsulfonyl group may also contribute to its downfield shift. This is also a quaternary carbon. |

| C3 | ~128-132 | Influenced by the ortho methyl group and the meta methylsulfonyl group. Expected to be in a relatively standard aromatic region. |

| C4 | ~125-129 | Attached to the bromine atom. The "heavy atom effect" of bromine tends to cause a slight upfield shift compared to what would be expected based on electronegativity alone.[5] |

| C5 | ~133-137 | Ortho to the bromine and meta to the methylsulfonyl group. The deshielding effect of the sulfonyl group is expected to be pronounced at this position. |

| C6 | ~126-130 | Meta to both the bromine and methyl group, and ortho to the methylsulfonyl group. The strong deshielding from the adjacent sulfonyl group will be the dominant factor. |

| -CH₃ | ~20-25 | A typical chemical shift for a methyl group attached to an aromatic ring. |

| -SO₂CH₃ | ~40-45 | The methyl group attached to the sulfonyl group is deshielded due to the electronegativity of the oxygen and sulfur atoms. |

The Scientific Rationale: Understanding Substituent Effects

The predicted chemical shifts are a direct consequence of the interplay between the electronic effects of the three substituents on the benzene ring.

-

Methylsulfonyl Group (-SO₂CH₃): This is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. It de-shields all the aromatic carbons, causing them to resonate at a lower field (higher ppm). This effect is most pronounced at the ipso-carbon (C1) and the ortho (C2, C6) and para (C4) positions.

-

Methyl Group (-CH₃): This is a weak electron-donating group through hyperconjugation. It tends to shield the aromatic carbons, causing them to resonate at a higher field (lower ppm). This effect is most significant for the ortho (C1, C3) and para (C5) carbons relative to the methyl group's position.

-

Bromine Atom (-Br): Bromine is an electronegative atom and thus exerts an inductive electron-withdrawing effect. However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance. A crucial factor for bromine is the "heavy atom effect," which can lead to an upfield shift of the directly attached carbon (the ipso-carbon, C4) contrary to simple electronegativity predictions.[5]

The final chemical shift of each carbon is a net result of these competing and additive effects.[5]

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7][8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[7]

-

Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 100 MHz for ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary to obtain accurate integrals for quaternary carbons.

-

Number of Scans (NS): 128-1024 scans, depending on the sample concentration. More scans will be required to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

Spectral Width (SW): 0-220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. If CDCl₃ is used as the solvent, its residual peak can also be used for referencing (δ ≈ 77.16 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas. Note that in proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons.

Visualization of Key Relationships

Experimental Workflow

Caption: Standard workflow for ¹³C NMR analysis.

Substituent Influence on Aromatic Carbon Chemical Shifts

Caption: Influence of substituents on ¹³C chemical shifts.

Conclusion and Future Perspectives

This technical guide has provided a detailed theoretical framework for understanding and predicting the ¹³C NMR spectrum of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene. The interplay of the electron-withdrawing methylsulfonyl group, the electron-donating methyl group, and the multifaceted effects of the bromine atom results in a unique and interpretable spectral pattern. The provided experimental protocol serves as a robust starting point for acquiring high-quality data for this and similar polysubstituted aromatic compounds. For unambiguous assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These advanced techniques would allow for the definitive correlation of proton and carbon signals, solidifying the structural assignment.

References

-

Doc Brown's Chemistry. (n.d.). An introduction to 13C NMR spectroscopy. Retrieved from [Link]

-

Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(11), 7595–7605. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene. Retrieved from [Link]

Sources

- 1. 254887-17-7|4-Bromo-1-methyl-2-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 254887-17-7 Cas No. | 4-Bromo-2-(methylsulphonyl)toluene | Apollo [store.apolloscientific.co.uk]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzene(71-43-2) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methyl-1-(methylsulfonyl)benzene is a halogenated aromatic sulfone of significant interest in synthetic chemistry and drug discovery. Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its chemical behavior. Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of such molecules. This guide provides a detailed exploration of the mass spectrometric behavior of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene, offering insights into its ionization, fragmentation patterns, and the experimental protocols for its analysis.

Molecular Structure and Isotopic Distribution

4-Bromo-2-methyl-1-(methylsulfonyl)benzene has the chemical formula C₈H₉BrO₂S and a monoisotopic mass of 247.9509 g/mol .[1][2][3] A key feature of this compound is the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment, with two peaks of roughly equal intensity separated by two mass-to-charge units (M and M+2).[4] This isotopic signature is a powerful diagnostic tool for identifying brominated compounds.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical in mass spectrometry as it influences the type and extent of fragmentation observed. For 4-Bromo-2-methyl-1-(methylsulfonyl)benzene, both hard and soft ionization methods can be employed, each providing complementary information.

-

Electron Ionization (EI): This high-energy technique involves bombarding the analyte with a beam of electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and extensive fragmentation.[5] EI is highly valuable for structural elucidation due to the reproducible and information-rich fragmentation patterns it generates.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact molecular ions, typically protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺).[6][7][8] It is particularly useful for confirming the molecular weight of the analyte and is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[9][10]

Fragmentation Pathways: Unraveling the Structure

The fragmentation of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the sulfonyl group, the bromine atom, and the methyl group on the aromatic ring all influence the fragmentation cascade.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺•) will undergo a series of fragmentation reactions. The most probable fragmentation pathways are initiated by cleavage of the bonds adjacent to the sulfonyl group and the aromatic ring.